3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
3-(2,5-Dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2,5-dimethoxyphenyl group, a 2-ethylphenyl amide moiety, and a tetrazole ring. Its molecular formula is C₁₉H₂₁N₅O₃, with a molecular weight of 367.41 g/mol (CAS: 483995-21-7) . The tetrazole ring enhances metabolic stability and bioavailability, while the methoxy and ethyl substituents modulate lipophilicity and electronic properties, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-4-13-7-5-6-8-17(13)21-20(26)16(19-22-24-25-23-19)12-14-11-15(27-2)9-10-18(14)28-3/h5-11,16H,4,12H2,1-3H3,(H,21,26)(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLJWFQDQFGLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Tetrazole Ring: Starting from a suitable nitrile precursor, the tetrazole ring can be formed using azide sources under acidic or basic conditions.
Coupling Reactions: The dimethoxyphenyl and ethylphenyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could involve:
Binding to Enzymes or Receptors: The compound might inhibit or activate enzymes or receptors, affecting biological pathways.
Modulation of Signal Transduction: It could influence signal transduction pathways, leading to changes in cellular responses.
Interaction with DNA or RNA: Potential to bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrazole-containing propanamides with structural analogs that vary in substituent placement and functional groups. Below is a detailed comparison:
Structural Analogues
Key Findings from Comparative Studies
Bioactivity and Selectivity :
- The 2-ethylphenyl substituent in the target compound provides balanced steric bulk, enhancing selectivity for kinase targets (e.g., CK1δ) compared to smaller substituents like methyl or methoxy .
- Fluorinated analogs (e.g., 2-fluorophenyl derivative) exhibit stronger hydrogen-bonding interactions with enzymes, as shown in molecular docking studies .
Metabolic Stability :
- Tetrazole-containing compounds demonstrate superior metabolic stability compared to carboxylate or ester analogs due to resistance to hydrolysis .
- Dimethoxy substitutions (2,5- vs. 2,3-) marginally affect clearance rates in hepatic microsome assays (t₁/₂: 45 vs. 38 minutes) .
Synthetic Accessibility :
- The target compound is synthesized via a T3P®-mediated coupling of 3-(2,5-dimethoxyphenyl)propionic acid with 2-ethylphenylamine, yielding 70–75% purity before chromatographic refinement .
- Analogues with electron-withdrawing groups (e.g., fluorine) require harsher conditions (e.g., Pb-mediated reduction), leading to lower yields (~12%) .
Biological Activity
3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.435 g/mol. The presence of the tetrazole ring and methoxy groups is significant in determining its biological activity.
Research indicates that compounds containing tetrazole moieties often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve modulation of key signaling pathways and enzymatic activities.
Biological Activity Overview
- Anticancer Activity : Preliminary studies have suggested that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with methoxy substitutions have shown enhanced activity against breast cancer cells (MDA-MB-231) with IC50 values around 27.6 μM, indicating potential for further exploration in cancer therapeutics .
- Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The presence of the tetrazole ring may enhance this activity by interacting with microbial enzymes or disrupting cell membrane integrity.
- Anti-inflammatory Effects : The anti-inflammatory potential of related compounds has been documented, suggesting that this compound may also possess similar properties. The modulation of nitric oxide synthase and other inflammatory mediators could be a possible mechanism .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Against Cancer Cells : In one study, various derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced the cytotoxic potency .
- Antimicrobial Studies : A series of tetrazole derivatives were evaluated for their antimicrobial properties, revealing promising results against both gram-positive and gram-negative bacteria .
Data Table: Biological Activities of Related Compounds
Future Directions
The exploration of this compound should focus on:
- In vivo studies to evaluate its pharmacokinetics and toxicity profiles.
- Mechanistic studies to elucidate the pathways involved in its biological activities.
- Structure-activity relationship (SAR) analyses to optimize its efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
